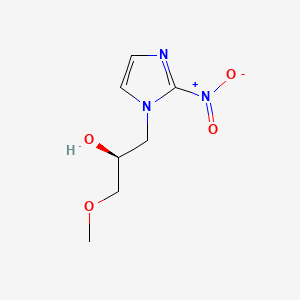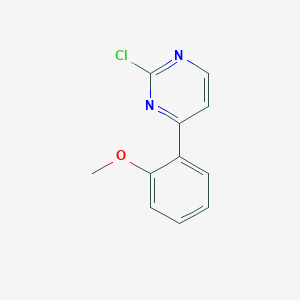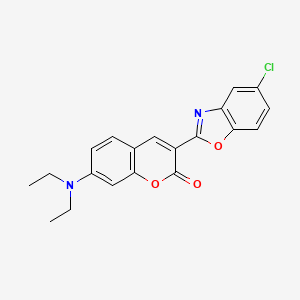
Disperse Yellow 232
Overview
Description
Disperse Yellow 232 is a fluorescent dye belonging to the class of coumarin derivatives. It is known for its vibrant yellow color and is primarily used in the textile industry for dyeing synthetic fibers. The compound has the molecular formula C20H17ClN2O3 and a molecular weight of 368.81 g/mol . It is also utilized in various biomedical applications due to its chromogenic properties.
Mechanism of Action
Target of Action
Disperse Yellow 232, also known as 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin or 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-, is primarily harnessed as a chromogenic agent within the realms of medical diagnostics and pharmaceuticals . It has been found to have an inhibitory effect against human carboxylesterase 1 , which plays a crucial role in drug metabolism and lipid processing.
Mode of Action
It is known that the compound interacts with its target, human carboxylesterase 1, and exhibits inhibitory activity . This interaction likely alters the normal function of the enzyme, potentially affecting the metabolism of certain drugs and lipids.
Biochemical Pathways
Carboxylesterases are known to hydrolyze esters and amides, including many drugs and prodrugs . Therefore, inhibition of these enzymes by this compound could potentially affect the bioavailability and efficacy of certain medications.
Pharmacokinetics
Given its use as a chromogenic agent, it is likely that the compound has properties that allow it to permeate diverse medicinal formulations .
Result of Action
The primary result of this compound’s action is its inhibitory effect on human carboxylesterase 1 . This could potentially affect the metabolism of certain drugs and lipids, altering their bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for its inhibitory effect against human carboxylesterase 1
Transport and Distribution
The transport and distribution of Disperse Yellow 232 within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation, are not currently documented .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disperse Yellow 232 can be synthesized through a three-component reaction involving salicylaldehyde, o-aminophenol, and ethyl cyanoacetate. This reaction is typically carried out in the presence of glycerol and acetic acid, which act as catalysts to accelerate the reaction . The reaction temperature is maintained at around 80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves multi-step procedures that require the use of expensive reagents and complex catalytic systems . These methods often involve the preparation of raw materials in advance, adding complexity to the operation and potentially reducing yields .
Chemical Reactions Analysis
Types of Reactions
Disperse Yellow 232 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chromophoric system of the dye, affecting its color properties.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines .
Scientific Research Applications
Disperse Yellow 232 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the staining of biological tissues and cells for microscopy.
Medicine: Utilized in medical diagnostics as a chromogenic agent.
Industry: Applied in the dyeing of synthetic fibers and as a component in fluorescent paints and resins.
Comparison with Similar Compounds
Properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSBRVOBGWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067941 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35773-43-4, 94945-27-4, 129038-03-5 | |
| Record name | Macrolex yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility properties of Disperse Yellow 232?
A1: this compound's solubility in supercritical carbon dioxide (scCO2) has been investigated. Research shows its solubility in scCO2 increases with both temperature and pressure. [] This finding is significant as it provides a greener alternative to traditional dyeing processes, which often employ harsh organic solvents.
Q2: What models are used to predict the solubility of this compound in supercritical CO2?
A2: Four semi-empirical models, namely Chrastil, Kumar–Johnston, Bartle, and Mendez-Santiago–Teja, have demonstrated good correlation with experimental solubility data for this compound in scCO2. [] These models can be used to predict solubility under various conditions, facilitating the optimization of dyeing processes.
Q3: How does the structure of this compound relate to its application in inks?
A3: this compound, with its complex polycyclic structure, [, ] is a hydrophobic dye. This hydrophobicity necessitates the use of dispersants, like amphiphilic block copolymers, to enable its stable incorporation into aqueous ink formulations. []
Q4: What is the role of amphiphilic block copolymers in this compound-based inks?
A4: Amphiphilic block copolymers, like PCL-b-PAA, act as dispersants for this compound in water-based inks. [] Their structure allows them to encapsulate the hydrophobic dye molecules, forming stable micelles that prevent aggregation and ensure uniform color distribution.
Q5: What are the advantages of using this compound in ink formulations?
A5: this compound, when formulated with appropriate dispersants, yields inks with desirable properties like low viscosity and near-Newtonian behavior. [] This makes these inks suitable for inkjet printing applications. Moreover, the resulting ink dispersions exhibit excellent stability even after thermal aging. []
Q6: What are the environmental implications of using supercritical CO2 in relation to this compound?
A6: Utilizing supercritical CO2 as a solvent for this compound offers a more environmentally friendly approach compared to traditional organic solvents. [] ScCO2 is non-toxic, non-flammable, and readily available, making it a greener alternative for dyeing processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B3431980.png)
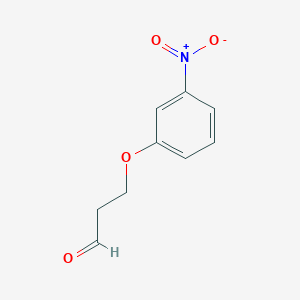
![Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride](/img/structure/B3431999.png)

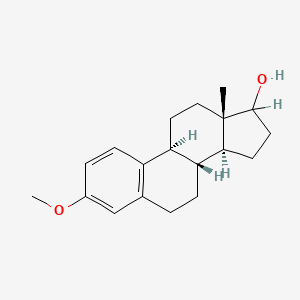
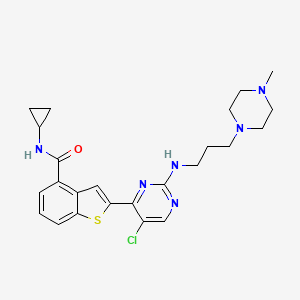
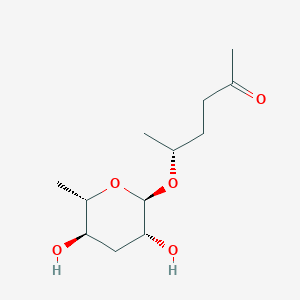

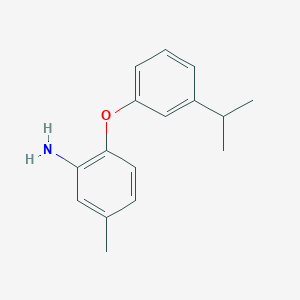
![[(Z)-benzylideneamino]thiourea](/img/structure/B3432044.png)
